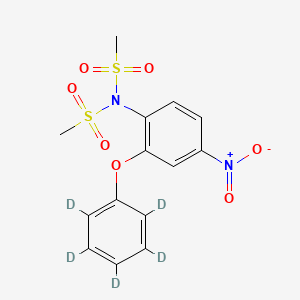

N-Methylsulfonyl Nimesulide-d5

Description

BenchChem offers high-quality N-Methylsulfonyl Nimesulide-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methylsulfonyl Nimesulide-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H14N2O7S2 |

|---|---|

Molecular Weight |

391.4 g/mol |

IUPAC Name |

N-methylsulfonyl-N-[4-nitro-2-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methanesulfonamide |

InChI |

InChI=1S/C14H14N2O7S2/c1-24(19,20)16(25(2,21)22)13-9-8-11(15(17)18)10-14(13)23-12-6-4-3-5-7-12/h3-10H,1-2H3/i3D,4D,5D,6D,7D |

InChI Key |

DGTALLPFLVLCNQ-DKFMXDSJSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=CC(=C2)[N+](=O)[O-])N(S(=O)(=O)C)S(=O)(=O)C)[2H])[2H] |

Canonical SMILES |

CS(=O)(=O)N(C1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2)S(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

N-Methylsulfonyl Nimesulide-d5 synthesis and purification process

Technical Whitepaper: Synthesis and Purification of N-Methylsulfonyl Nimesulide-d5

Abstract

This technical guide details the synthesis and purification of N-Methylsulfonyl Nimesulide-d5 (Chemical Name: N-[4-nitro-2-(phenoxy-d5)phenyl]-N-(methylsulfonyl)methanesulfonamide).[1] This compound serves as a critical Stable Isotope Labeled (SIL) internal standard for quantifying "Impurity D" (the bis-mesyl derivative) in Nimesulide drug substances during LC-MS/MS impurity profiling.[1]

The protocol utilizes a convergent synthetic strategy, coupling fully deuterated phenol (phenol-d5) with a nitro-aromatic scaffold, followed by exhaustive sulfonylation.[1] A key feature of this guide is the "pH-Switch" purification strategy , which exploits the acidity difference between the mono-sulfonamide (Nimesulide) and the target bis-sulfonamide to achieve >99.5% purity without extensive chromatography.[1]

Part 1: Chemical Strategy & Retrosynthesis

The target molecule differs from the parent drug Nimesulide by the presence of a second methanesulfonyl group on the nitrogen atom and a deuterated phenoxy ring.[1]

Structural Challenges:

-

Deuterium Integrity: The deuterium label must be introduced via the phenoxy ring (

) to ensure metabolic stability and mass shift (+5 Da).[1] -

Steric Hindrance: Introducing a second bulky sulfonyl group onto the aniline nitrogen is sterically demanding and requires forcing conditions (exhaustive sulfonylation).[1]

Retrosynthetic Analysis (Graphviz):

Caption: Retrosynthetic disconnection showing the convergent assembly of the diaryl ether followed by functional group manipulation.

Part 2: Step-by-Step Synthesis Protocol

Phase 1: Synthesis of the Diaryl Ether Scaffold

Objective: Couple Phenol-d5 with 2-chloro-5-nitroaniline via Nucleophilic Aromatic Substitution (

Reagents:

-

Phenol-d5 (Isotopic enrichment >99 atom % D)

-

2-Chloro-5-nitroaniline (1.0 eq)[1]

-

Potassium Carbonate (

, anhydrous, 2.0 eq)[1] -

DMF (Dimethylformamide, anhydrous)

Protocol:

-

Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 2-chloro-5-nitroaniline (10 mmol) and Phenol-d5 (11 mmol) in anhydrous DMF (30 mL).

-

Activation: Add anhydrous

(20 mmol) in a single portion. -

Reaction: Heat the mixture to 130°C for 6–8 hours.

-

Expert Insight: The amino group at the ortho position deactivates the ring slightly compared to pure chloronitrobenzene, necessitating higher temperatures.[1] Monitor by TLC (30% EtOAc/Hexane).

-

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (150 mL) with vigorous stirring. The product, 4-nitro-2-(phenoxy-d5)aniline , will precipitate as a yellow solid.[1]

-

Isolation: Filter the solid, wash with water (3x 50 mL) to remove DMF and inorganic salts.[1] Dry under vacuum at 45°C.[1]

Phase 2: Exhaustive Sulfonylation (The Critical Step)

Objective: Convert the aniline directly to the bis-sulfonamide.[1] Standard Nimesulide synthesis stops at the mono-sulfonamide; we must push the reaction to completion.[1]

Reagents:

-

Intermediate from Phase 1 (1.0 eq)

-

Methanesulfonyl Chloride (MsCl, 3.0 eq)

-

Triethylamine (TEA, 4.0 eq)

-

DMAP (4-Dimethylaminopyridine, 0.1 eq - Catalyst)[1]

-

Dichloromethane (DCM, anhydrous)

Protocol:

-

Dissolution: Dissolve the dried 4-nitro-2-(phenoxy-d5)aniline (5 mmol) in anhydrous DCM (50 mL). Add TEA (20 mmol) and DMAP (0.5 mmol).

-

Addition: Cool to 0°C. Add MsCl (15 mmol) dropwise over 20 minutes. The reaction is exothermic.[1]

-

Forcing: Allow to warm to room temperature, then reflux (40°C) for 12 hours.

-

Monitoring: Check HPLC/TLC. You will see two spots: the mono-mesyl (Nimesulide-d5) and the bis-mesyl (Target).[1] If mono-mesyl persists (>10%), add another 1.0 eq of MsCl and reflux for 4 more hours.[1]

Part 3: Purification Strategy (The "pH-Switch")

This is the most critical section for ensuring high purity.[1] We exploit the acidity of the sulfonamide proton (

Workflow Diagram (Graphviz):

Caption: The "pH-Switch" purification logic separating the acidic impurity from the neutral target.

Detailed Purification Protocol:

-

Quench: Dilute the reaction mixture with DCM (50 mL) and wash with water (50 mL).

-

Alkaline Extraction (Critical): Wash the organic layer twice with 0.5 M NaOH (50 mL).

-

Neutralization: Wash the organic layer with 0.1 M HCl (to remove residual amines) and then Brine.

-

Drying: Dry over anhydrous

and evaporate to dryness. -

Polishing: Recrystallize the residue from hot Ethanol.

-

Expected Yield: 65-75%[1]

-

Purity: >98% (HPLC), >99 atom % D.

-

Part 4: Analytical Validation & Stability

Data Summary Table:

| Parameter | Specification | Method |

| Appearance | Pale yellow crystalline solid | Visual |

| Purity (Chemical) | > 98.0% | HPLC (UV @ 254 nm) |

| Isotopic Purity | > 99.0% (d0 < 0.5%) | HR-MS (TOF) |

| Identity | Consistent with structure | 1H-NMR (DMSO-d6) |

| Mass Shift | [M+H]+ = 392.4 (approx) | ESI-MS |

NMR Interpretation (1H, DMSO-d6):

-

Phenoxy Ring: Silent (Deuterated). Residual protons may show as weak multiplets if enrichment is low.[1]

-

Aniline Ring: 3 aromatic protons (d, dd, d pattern typical of 1,2,4-substitution).[1]

-

Methylsulfonyl Groups: Singlet integrating to 6H at

ppm.[1] (Distinct downfield shift compared to mono-mesyl methyl at 3.0 ppm).[1]

Storage: Store at -20°C under inert atmosphere. The bis-sulfonamide bond is hydrolytically stable but can degrade back to the mono-sulfonamide under strong basic conditions at high temperatures.[1]

References

- Singla, A. K., et al. (2000). Nimesulide: Some pharmaceutical and pharmacological aspects. Journal of Pharmacy and Pharmacology. (Contextual grounding for Nimesulide chemistry).

-

European Pharmacopoeia (Ph.[1] Eur.). Nimesulide Monograph: Impurity Standards. (Reference for Impurity nomenclature and limits).

Sources

N-Methylsulfonyl Nimesulide-d5 CAS number and molecular weight

The following technical guide details the characterization, synthesis, and application of N-Methylsulfonyl Nimesulide-d5 , a critical deuterated internal standard used in the impurity profiling of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide.

Deuterated Standard for Nimesulide Impurity F

Executive Summary & Chemical Identity

N-Methylsulfonyl Nimesulide-d5 is the stable isotope-labeled analog of Nimesulide Impurity F (European Pharmacopoeia designation). Chemically, it represents the bis-sulfonamide derivative of Nimesulide, where the sulfonamide nitrogen carries a second methanesulfonyl group.

In high-precision bioanalysis and pharmaceutical quality control (QC), this compound serves as an Internal Standard (IS) for the quantification of Impurity F using Isotope Dilution Mass Spectrometry (IDMS). Its deuterated nature (d5) eliminates matrix effects and ionization variability by co-eluting with the analyte while retaining a distinct mass shift.

Physiochemical Data Table

| Parameter | Technical Specification |

| Common Name | N-Methylsulfonyl Nimesulide-d5 |

| Synonyms | Nimesulide Impurity F-d5; N,N-Bis(methylsulfonyl)-4-nitro-2-(phenoxy-d5)aniline |

| CAS Number | Unassigned (Custom Synthesis) Parent Unlabeled CAS: 51765-72-1 |

| Molecular Formula | C₁₄H₉D₅N₂O₇S₂ |

| Molecular Weight | 391.43 g/mol |

| Exact Mass | ~391.07 Da |

| Chemical Structure | N-substituted bis-methanesulfonamide with d5-label on the phenoxy ring |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Insoluble in Water |

| Appearance | Off-white to pale yellow solid |

Structural Characterization & Synthesis Logic

The "d5" designation typically indicates the deuterium labeling occurs on the phenoxy ring of the Nimesulide scaffold. This placement is strategic: it ensures the label is metabolically stable and does not undergo back-exchange in protic solvents, unlike labels placed on acidic protons (e.g., sulfonamide -NH, though Impurity F lacks this proton).

Synthesis Pathway (Graphviz Visualization)

The formation of N-Methylsulfonyl Nimesulide-d5 generally proceeds via the over-sulfonylation of Nimesulide-d5. The following diagram illustrates the chemical relationship and synthesis logic.

Figure 1: Synthetic logic flow from deuterated precursors to the bis-sulfonylated impurity standard.

Analytical Application: Impurity Profiling via IDMS

The primary utility of N-Methylsulfonyl Nimesulide-d5 is to quantify Impurity F in bulk Nimesulide API (Active Pharmaceutical Ingredient). Impurity F is a process-related impurity that can form during the final sulfonylation step if methanesulfonyl chloride (MsCl) is used in excess under basic conditions.

Why IDMS?

Standard external calibration fails to account for:

-

Matrix Suppression: Co-eluting components in the API matrix can suppress ionization in LC-MS.

-

Extraction Efficiency: Variations in sample preparation recovery.

By spiking N-Methylsulfonyl Nimesulide-d5 into the sample, the ratio of the analyte (Impurity F) to the IS (d5-Impurity F) remains constant regardless of signal fluctuation, ensuring high accuracy.

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify Nimesulide Impurity F at trace levels (<0.10%).

A. Reagent Preparation

-

Stock Solution (IS): Dissolve 1.0 mg of N-Methylsulfonyl Nimesulide-d5 in 1 mL DMSO to obtain a 1 mg/mL stock. Store at -20°C.

-

Working IS Solution: Dilute Stock to 1 µg/mL in Acetonitrile:Water (50:50).

B. Sample Preparation[1]

-

Weigh 50 mg of Nimesulide API sample.

-

Dissolve in 50 mL of Diluent (MeCN:H2O 60:40).

-

Spike: Add 50 µL of Working IS Solution to 1 mL of sample solution.

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

-

Transfer supernatant to an amber HPLC vial.

C. LC-MS/MS Conditions

| Parameter | Setting |

| Column | C18 (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B (0-1 min) -> 95% B (8 min) -> 95% B (10 min) |

| Flow Rate | 0.3 mL/min |

| Ionization | ESI Positive (Bis-sulfonamides protonate well on the Nitro group or via adducts) |

| MRM Transitions | Analyte (Impurity F): 387.0 → 141.0 IS (d5-Impurity F): 392.0 → 146.0 |

Critical Note: The mass shift of +5 Da is maintained in the fragment ions (e.g., the phenoxy fragment), confirming the label is on the phenoxy ring.

Stability & Handling Mechanisms

Understanding the chemical behavior of the bis-sulfonyl moiety is vital for accurate analysis.

Hydrolytic Instability

The N-S bond in bis-sulfonamides is electron-deficient, making it susceptible to nucleophilic attack.

-

Risk: In high pH (basic) diluents, N-Methylsulfonyl Nimesulide-d5 can hydrolyze back to Nimesulide-d5 .

-

Mitigation: Always use neutral or slightly acidic diluents (e.g., 0.1% Formic Acid/Acetonitrile). Avoid using NaOH or high pH buffers during sample preparation.

Figure 2: Degradation pathway of the bis-sulfonyl impurity under basic conditions.

References

-

Pharmaffiliates. (2024). N-Methylsulfonyl Nimesulide-d5 (Catalog No.[2][3] PA STI 063970) Technical Data. Retrieved from [Link]

- European Pharmacopoeia (Ph. Eur.). (2023). Nimesulide Monograph 1548: Impurity F Characterization.

-

Anant Pharmaceuticals. (2024). Nimesulide EP Impurity F (CAS 51765-72-1).[3][4] Retrieved from [Link]

Sources

An In-depth Technical Guide on the Isotopic Labeling and Stability of N-Methylsulfonyl Nimesulide-d5

Introduction: The Critical Role of Isotopic Labeling in Drug Development

In the landscape of modern drug discovery and development, the use of isotopically labeled compounds is indispensable. These molecules, in which one or more atoms have been replaced by a heavier isotope, serve as powerful tools in elucidating metabolic pathways, quantifying drug concentrations in biological matrices, and understanding pharmacokinetic profiles. N-Methylsulfonyl Nimesulide-d5, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide, is a prime example of such a critical reagent.[1][2] The five deuterium atoms on the phenoxy ring provide a distinct mass signature, enabling its use as an internal standard in mass spectrometry-based bioanalytical assays.[1][3] This guide provides a comprehensive technical overview of the synthesis, characterization, and stability assessment of N-Methylsulfonyl Nimesulide-d5, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Synthesis and Purification of N-Methylsulfonyl Nimesulide-d5

The synthesis of N-Methylsulfonyl Nimesulide-d5 is a multi-step process that requires careful control of reaction conditions to ensure high isotopic enrichment and chemical purity. The general strategy involves the use of a deuterated starting material, phenol-d6, and follows a synthetic route analogous to that of unlabeled Nimesulide.[1]

Synthetic Pathway

A plausible and efficient synthetic route for N-Methylsulfonyl Nimesulide-d5 is outlined below. The key to this process is the introduction of the deuterated phenoxy group early in the synthesis to maximize the incorporation of deuterium.

Caption: Proposed synthetic pathway for N-Methylsulfonyl Nimesulide-d5.

Experimental Protocol: A Step-by-Step Guide

The initial step involves the coupling of phenol-d6 with o-chloronitrobenzene. The use of triphenyl phosphate as a catalyst is a common and effective method for this type of ether synthesis.

-

Procedure: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenol-d6, o-chloronitrobenzene, and a catalytic amount of triphenyl phosphate in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF). Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). After cooling, the reaction mixture is poured into water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure to yield crude 2-(phenoxy-d5)nitrobenzene, which can be purified by column chromatography.

The nitro group of 2-(phenoxy-d5)nitrobenzene is then reduced to an amine. A common and effective method for this transformation is the use of iron powder in the presence of an acid catalyst.[1]

-

Procedure: A stirred mixture of water, iron powder, and a catalytic amount of acetic acid is heated to 90-95°C.[1] 2-(Phenoxy-d5)nitrobenzene is added slowly to the heated mixture. The reaction is stirred at this temperature for 3-4 hours.[1] The reaction mixture is then made alkaline with ammonium hydroxide and filtered while hot. The product, 2-(phenoxy-d5)aniline, is extracted with toluene, and the solvent is removed under reduced pressure.[1]

The resulting aniline derivative is then reacted with methanesulfonyl chloride to introduce the methylsulfonyl group.[4]

-

Procedure: 2-(Phenoxy-d5)aniline is dissolved in an organic solvent, and the solution is cooled in an ice bath. Methane sulfonyl chloride is added dropwise to the stirred solution. The reaction is allowed to proceed for a specified time, after which the mixture is worked up to isolate the 2-(phenoxy-d5)methanesulfonanilide.[4]

The final step is the selective nitration of the 2-(phenoxy-d5)methanesulfonanilide to yield the desired product.[1]

-

Procedure: 2-(Phenoxy-d5)methanesulfonanilide is dissolved in glacial acetic acid with warming.[1] A stoichiometric amount of 70% nitric acid is added dropwise to the stirred mixture over 15 minutes.[1] The mixture is then heated on a steam bath for 4 hours.[1] After cooling, the reaction mixture is poured into water, and the precipitated N-Methylsulfonyl Nimesulide-d5 is collected by filtration.[1]

Purification

Purification is a critical step to ensure the high purity required for its use as an internal standard.[1] Recrystallization from a suitable solvent system, such as ethanol-water, is a common method to achieve the desired purity. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Section 2: Analytical Characterization

A rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized N-Methylsulfonyl Nimesulide-d5.

Mass Spectrometry for Isotopic Enrichment Analysis

Mass spectrometry (MS) is the primary technique for determining the isotopic enrichment of the labeled compound.[5] The analysis involves comparing the mass spectrum of the deuterated compound with that of its unlabeled counterpart.

-

Methodology: A general method for determining isotopic enrichment involves several steps:

-

Linearity Evaluation: The linearity of the mass spectrometer is assessed by injecting the natural abundance compound at different concentrations.[5]

-

Mass Cluster Purity: The purity of the mass cluster is determined using the natural abundance analogue.[5]

-

Theoretical Isotope Composition Calculation: The theoretical isotope composition of the labeled compound is calculated for various tentative isotopic enrichments.[5]

-

'Convoluted' Isotope Distribution Calculation: 'Convoluted' isotope distributions for the labeled compound are calculated, taking into account the purity of the mass cluster determined with the natural abundance analogue.[5]

-

Comparison and Regression: The measured isotope distributions for the labeled compound are compared with the calculated distributions for different isotopic enrichments using linear regression.[5]

-

The isotopic enrichment is the mole fraction of the isotope expressed as a percentage.[6] It is important to distinguish isotopic enrichment from species abundance, which is the percentage of molecules with the same isotopic composition.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the chemical structure and the position of the deuterium labels. Both ¹H NMR and ²H NMR can be employed.

-

¹H NMR: In the ¹H NMR spectrum of N-Methylsulfonyl Nimesulide-d5, the signals corresponding to the protons on the phenoxy ring will be absent or significantly reduced in intensity, confirming the successful incorporation of deuterium.[7]

-

²H NMR: Deuterium NMR provides direct evidence of the deuterium incorporation and can be used for quantitative analysis of the deuterium content.[8][9] A novel method combining quantitative ¹H NMR and ²H NMR has been shown to be highly accurate for determining the isotopic abundance of deuterated compounds.[8]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard technique for determining the chemical purity of the synthesized compound. A reversed-phase HPLC method with UV detection is typically used.[10][11]

-

Typical HPLC Conditions:

Summary of Analytical Data

The following table summarizes the key analytical parameters for a successfully synthesized batch of N-Methylsulfonyl Nimesulide-d5.

| Parameter | Specification | Analytical Method |

| Chemical Identity | Conforms to the structure of N-(4-nitro-2-(phenoxy-d5)phenyl)methanesulfonamide | ¹H NMR, ¹³C NMR, MS |

| Chemical Purity | >98% | HPLC |

| Isotopic Enrichment | ≥98% | Mass Spectrometry |

| Appearance | Pale yellow solid | Visual Inspection |

Section 3: Stability Assessment

Ensuring the stability of N-Methylsulfonyl Nimesulide-d5 is crucial for its reliable use as an internal standard. Stability studies are designed to evaluate how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation Studies

Forced degradation studies, also known as stress testing, are conducted to identify potential degradation products and to establish the intrinsic stability of the molecule.[12] These studies involve exposing the compound to conditions more severe than the accelerated stability testing.[13]

Caption: Experimental workflow for forced degradation studies.

-

Protocol for Forced Degradation:

-

Sample Preparation: Prepare solutions of N-Methylsulfonyl Nimesulide-d5 in appropriate solvents.

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acidic: 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C).

-

Basic: 0.1 N NaOH at room temperature and elevated temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Solid and solution forms at elevated temperatures (e.g., 60°C, 80°C).

-

Photolytic: Expose the solution to UV and visible light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by HPLC to quantify the remaining parent compound and detect any degradation products. Use LC-MS to identify the structure of the degradation products.

-

Sulfonamides are generally resistant to hydrolysis and are fairly stable at acidic pH values.[14] However, degradation can occur under oxidative and photolytic conditions.[15]

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are conducted to determine the shelf life and recommended storage conditions for N-Methylsulfonyl Nimesulide-d5. These studies are performed according to the International Council for Harmonisation (ICH) guidelines.[16][17]

-

Long-Term Stability:

-

Accelerated Stability:

-

Conditions: 40°C ± 2°C / 75% RH ± 5% RH.

-

Testing Frequency: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[18]

-

The stability of the compound is assessed by monitoring its purity, appearance, and isotopic enrichment over time. Nimesulide has been shown to be thermally stable up to high temperatures.[19][20]

Stability-Indicating Method

The HPLC method used for purity assessment should be validated as a stability-indicating method. This means that the method must be able to separate the parent compound from its degradation products, ensuring that the quantification of the parent compound is not affected by the presence of impurities.

Summary of Stability Data

The following table presents a typical summary of stability data for N-Methylsulfonyl Nimesulide-d5.

| Storage Condition | Time Point | Purity (%) | Appearance | Isotopic Enrichment (%) |

| 25°C / 60% RH | 0 Months | 99.5 | Pale yellow solid | 99.2 |

| 3 Months | 99.4 | No change | 99.2 | |

| 6 Months | 99.5 | No change | 99.1 | |

| 12 Months | 99.3 | No change | 99.2 | |

| 40°C / 75% RH | 0 Months | 99.5 | Pale yellow solid | 99.2 |

| 3 Months | 99.2 | No change | 99.1 | |

| 6 Months | 99.0 | No change | 99.1 |

Conclusion

N-Methylsulfonyl Nimesulide-d5 is a vital tool for pharmacokinetic and metabolic studies of Nimesulide. The successful synthesis of this isotopically labeled standard with high chemical and isotopic purity, coupled with a thorough understanding of its stability profile, is paramount for its effective use in bioanalytical applications. This guide has provided a comprehensive overview of the synthesis, analytical characterization, and stability assessment of N-Methylsulfonyl Nimesulide-d5, offering a robust framework for researchers and drug development professionals. The methodologies and insights presented herein are designed to ensure the generation of a reliable and well-characterized internal standard, ultimately contributing to the accuracy and reproducibility of bioanalytical data.

References

- Benchchem. Synthesis and Purification of Nimesulide-d5: A Technical Guide.

- A practical large scale synthesis of nimesulide — A step ahead.

- CN101260069A - Method for preparing nimesulide intermediate 2-phenoxymethanesulphonylaniline - Google Patents.

- Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed.

- Simple and rapid RP-HPLC determination of nimesulide in tablets - The Pharma Innovation Journal.

- Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR - 2022 - Wiley Analytical Science.

- Nimesulide D5 | CAS#:1330180-22-7 | Chemsrc.

- Design and content determination of nimesulide injectable formulation.

- Nimesulide-d5 (R805-d5, CAS Number: 1330180-22-7) | Cayman Chemical.

- Studies on sulfonamide degradation products | Download Table - ResearchGate.

- Thermal analysis of nimesulide - Lume - UFRGS.

- applications of quantitative d-nmr in analysis of deuterium enriched compounds - Sigma-Aldrich.

- Thermoanalytical and Kinetic Studies for the Thermal Stability of Nimesulide Under Different Heating Rates - ResearchGate.

- Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry) - Study Mind.

- Degradation of sulfonamides in the environment by microorganisms.

- ICH Q1 Guideline on stability testing of drug substances and drug products - European Medicines Agency (EMA).

- Enrichment – Cambridge Isotope Laboratories, Inc.

- ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma.

- Quality Guidelines - ICH.

- Forced Degradation Studies: Regulatory Considerations and Implementation.

- ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nimesulide D5 | CAS#:1330180-22-7 | Chemsrc [chemsrc.com]

- 3. caymanchem.com [caymanchem.com]

- 4. CN101260069A - Method for preparing nimesulide intermediate 2-phenoxymethanesulphonylaniline - Google Patents [patents.google.com]

- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. isotope.com [isotope.com]

- 7. studymind.co.uk [studymind.co.uk]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. biopharminternational.com [biopharminternational.com]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 14. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ema.europa.eu [ema.europa.eu]

- 17. ICH Official web site : ICH [ich.org]

- 18. asean.org [asean.org]

- 19. lume.ufrgs.br [lume.ufrgs.br]

- 20. researchgate.net [researchgate.net]

A Guide to the Certificate of Analysis for Nimesulide-d5: Ensuring Scientific Rigor in Bioanalytical Applications

This technical guide provides an in-depth examination of the Certificate of Analysis (CoA) for Nimesulide-d5, a critical stable isotope-labeled (SIL) internal standard. Designed for researchers, scientists, and drug development professionals, this document elucidates the scientific principles and analytical methodologies that underpin the quality certification of this essential bioanalytical tool. By understanding the causality behind each experimental parameter and the self-validating nature of the described protocols, users can confidently assess the suitability of Nimesulide-d5 for their quantitative mass spectrometry-based assays.

Introduction: The Critical Role of a Validated Internal Standard

In the realm of pharmacokinetics and metabolic studies, accurate quantification of drug molecules in biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for this purpose due to its high sensitivity and specificity.[1] The use of a stable isotope-labeled internal standard, such as Nimesulide-d5, is a cornerstone of robust bioanalytical method development.[2] These standards, being chemically identical to the analyte but with a distinguishing mass difference, co-elute and experience similar ionization effects, thereby correcting for variability during sample preparation and analysis.[2][3]

A Certificate of Analysis is more than a mere specification sheet; it is a formal document that guarantees the identity, purity, and concentration of the standard, ensuring traceability and compliance with regulatory expectations set forth by bodies like the European Medicines Agency (EMA) and the principles outlined in guidelines such as USP General Chapter <1220>.[4][5][6]

Nomenclature Clarification: The subject of this guide is Nimesulide-d5 , chemically known as N-(4-nitro-2-(phenoxy-d5)phenyl)methanesulfonamide.[7] It is the deuterated analogue of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide.[8] This should not be confused with related impurities, such as N-(Methylsulfonyl)-4-(desnitro) Nimesulide, which may also be available as deuterated standards for specific analytical purposes.[9]

Core Components of the Nimesulide-d5 Certificate of Analysis

A comprehensive CoA for Nimesulide-d5 is built upon a foundation of rigorous analytical testing. Each test provides a critical piece of data that, when synthesized, validates the material's fitness for purpose. The logical flow of this characterization is essential for establishing a self-validating system of quality control.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. scispace.com [scispace.com]

- 4. Nimesulide | C13H12N2O5S | CID 4495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uspnf.com [uspnf.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. caymanchem.com [caymanchem.com]

- 8. Nimesulide - Wikipedia [en.wikipedia.org]

- 9. pharmaffiliates.com [pharmaffiliates.com]

Technical Guide: N-Methylsulfonyl Nimesulide-d5 in COX-2 Inhibition Research

[1]

Executive Summary

N-Methylsulfonyl Nimesulide-d5 is a high-purity, deuterium-labeled stable isotope derivative primarily utilized as an Internal Standard (IS) in the bioanalysis of Nimesulide and its metabolic impurities.

While Nimesulide itself is a potent, selective Cyclooxygenase-2 (COX-2) inhibitor, N-Methylsulfonyl Nimesulide (also known as Nimesulide Impurity F) represents a bis-sulfonamide structural analog. Mechanistically, the additional methylsulfonyl group in this derivative abolishes the acidic proton required for effective COX-2 binding. Therefore, the "mechanism of action" for the d5-variant is best understood not as a pharmacological inhibitor, but as a molecular surrogate in Mass Spectrometry (LC-MS/MS) workflows. It enables the precise quantification required to validate the pharmacokinetic/pharmacodynamic (PK/PD) profiles of COX-2 inhibition.

This guide details the structural basis of Nimesulide’s COX-2 selectivity, the Structure-Activity Relationship (SAR) that distinguishes the N-methylsulfonyl derivative, and the rigorous protocols for using the d5-isotope in quantitative research.

Chemical Basis & Structural Dynamics

Structural Identity

The compound is the deuterated form of N,N-bis(methylsulfonyl)-4-nitro-2-phenoxyaniline .[1]

| Feature | Nimesulide (Active Drug) | N-Methylsulfonyl Nimesulide (Impurity F) |

| Structure | ||

| Functional Group | Sulfonanilide ( | Bis-Sulfonanilide ( |

| pKa | ~6.5 (Weakly acidic) | Neutral / Non-ionizable at phys.[2] pH |

| COX-2 Activity | Potent Inhibitor ( | Inactive / Negligible (Steric/Electronic block) |

| Role | Therapeutic Agent | Analytical Impurity / Reference Standard |

The Deuterium Advantage (-d5)

The -d5 designation indicates the replacement of five hydrogen atoms (typically on the phenoxy ring) with deuterium (

-

Mass Shift: Creates a mass difference of +5 Da relative to the unlabeled analyte, allowing distinct detection in Mass Spectrometry.

-

Co-Elution: Deuterium labeling minimally affects lipophilicity, ensuring the IS co-elutes with the analyte, correcting for matrix effects and ionization suppression in real-time.

Mechanism of Action: COX-2 Inhibition & SAR

To understand the utility of the standard, one must understand the interaction it is designed to measure.

Nimesulide Binding Mechanism

Nimesulide is a "preferential" COX-2 inhibitor.[3] Its mechanism relies heavily on the sulfonanilide moiety.

-

Acidic Proton: The

group of the sulfonamide is weakly acidic. At physiological pH, a fraction exists as the anion. -

Active Site Interaction: The anion (or the polarized H-bond donor) interacts with Arg120 and Tyr355 at the entrance of the COX-2 cyclooxygenase channel.

-

Selectivity: Nimesulide binds to the "side pocket" of COX-2 (accessible due to the Val523 residue in COX-2 vs. Ile523 in COX-1), stabilizing the enzyme-inhibitor complex.

Why N-Methylsulfonyl Nimesulide is Inactive (SAR Analysis)

The "N-Methylsulfonyl" derivative (Impurity F) has a second sulfonyl group attached to the nitrogen.

-

Loss of H-Bond Donor: The critical

proton is replaced by -

Steric Hindrance: The bulky bis-sulfonyl group creates steric clash within the tight hydrophobic channel of the COX active site.

Figure 1: Mechanistic divergence between the active drug and the N-methylsulfonyl derivative.

Technical Application: Bioanalytical Protocol

The primary application of N-Methylsulfonyl Nimesulide-d5 is as an Internal Standard for LC-MS/MS quantification of Nimesulide or Impurity F in biological matrices (plasma, tissue).

Experimental Workflow

Objective: Quantify Nimesulide levels to determine COX-2 occupancy (

Step 1: Stock Preparation

-

Analyte: Nimesulide (1 mg/mL in Methanol).

-

Internal Standard (IS): N-Methylsulfonyl Nimesulide-d5 (100 µg/mL in Methanol). Note: Ensure isotopic purity >99%.

Step 2: Sample Extraction (Protein Precipitation)

-

Aliquot 50 µL of plasma/serum into a centrifuge tube.

-

Add 10 µL of IS working solution (final conc. ~500 ng/mL).

-

Add 200 µL of Acetonitrile (cold) to precipitate proteins.

-

Vortex vigorously for 1 min.

-

Centrifuge at 10,000 rpm for 10 min at 4°C.

-

Transfer supernatant to LC vial.

Step 3: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.[4]

-

-

Gradient: 10% B to 90% B over 5 mins.

-

Ionization: ESI Negative Mode (Sulfonamides ionize well in negative mode; however, the bis-sulfonyl derivative may require Positive mode or specific adduct monitoring due to lack of acidic proton. Verification required per instrument.)

-

Note: Nimesulide (Parent) is typically analyzed in Negative Mode (

). -

Note: N-Methylsulfonyl Nimesulide (IS) lacks the proton, so it is often analyzed in Positive Mode (

or

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Nimesulide | 307.1 ( | 229.0 (Nitro-phenoxy) | 20 |

| N-Methylsulfonyl-d5 | ~396.4 ( | ~156.0 (Fragment) | 25 |

*Mass depends on specific deuteration pattern and ionization adduct.

Figure 2: Bioanalytical workflow utilizing the d5-standard for quantification.

References

-

Cayman Chemical. (2023). Nimesulide-d5 Product Insert. Link

-

Clearsynth. (2023). N-Methylsulfonyl Nimesulide-d5 Reference Standard. Link

-

Bennett, A., et al. (1999). "Cyclooxygenase-2: Pharmacology, physiology, biochemistry and relevance to NSAID therapy." British Journal of Pharmacology. Link

-

Maggi, C.A., et al. (1991). "Nimesulide as a non-steroidal anti-inflammatory drug." Drugs. Link

-

Cullen, L., et al. (2016). "Simultaneous determination of nimesulide and its metabolites in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. nitro methane suppliers UK [ukchemicalsuppliers.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of Specificity: A Technical Guide to the Early Research and Development of Nimesulide Analogs

Preamble: Beyond the Prostaglandin Blanket

For decades, the therapeutic landscape of inflammatory disorders was dominated by non-steroidal anti-inflammatory drugs (NSAIDs) that cast a wide net, inhibiting both isoforms of the cyclooxygenase (COX) enzyme. This blanket inhibition, while effective in mitigating pain and inflammation, often came at the cost of significant gastrointestinal side effects due to the suppression of the homeostatic functions of COX-1. The quest for a more targeted approach, a molecule that could selectively quell the inflammatory cascade driven by COX-2 while sparing the protective mechanisms of COX-1, was a paramount challenge in medicinal chemistry. It is within this context that nimesulide emerged, not as a final destination, but as a pivotal scaffold for a new generation of anti-inflammatory agents.

This technical guide navigates the early-stage research and development of nimesulide analogs, a journey characterized by iterative chemical synthesis, rigorous biological evaluation, and the nascent understanding of structure-activity relationships that paved the way for selective COX-2 inhibition. We will dissect the core synthetic strategies, delve into the critical experimental protocols that defined the pharmacological profiles of these novel entities, and illuminate the causal links between molecular architecture and biological function. This is not merely a historical account, but a field-proven playbook for researchers, scientists, and drug development professionals engaged in the pursuit of targeted therapeutics.

I. The Nimesulide Scaffold: A Foundation for Selectivity

Nimesulide, chemically N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, presented a unique chemical architecture that set it apart from traditional NSAIDs.[1] Its diaryl ether structure and acidic sulfonamide moiety were key determinants of its preferential inhibition of COX-2.[2] The early exploration of nimesulide analogs was driven by the hypothesis that systematic modifications to this scaffold could fine-tune its selectivity and potency, and potentially uncover novel therapeutic applications.

The primary loci for chemical modification in the early development of nimesulide analogs were:

-

The Sulfonamide Moiety: Alterations to the alkyl or aryl substituent on the sulfonamide group were explored to modulate acidity and steric bulk, influencing interactions with the active site of the COX enzymes.

-

The Phenoxy Ring: Substitution patterns on the 2-phenoxy ring were investigated to enhance binding affinity and selectivity.

-

The Nitro Group: The electron-withdrawing nitro group at the 4-position of the aniline ring was a critical feature for COX-2 selectivity. Early research focused on replacing this group with other electron-withdrawing moieties to assess their impact on activity and to potentially mitigate toxicity concerns.[3]

-

The Central Aniline Ring: Modifications to the core aromatic system were also considered, though less common in the initial stages.

The overarching goal of these early synthetic endeavors was to systematically probe the chemical space around the nimesulide core, generating a library of analogs for subsequent biological characterization. This iterative process of design, synthesis, and testing formed the bedrock of the structure-activity relationship (SAR) studies that would ultimately guide the development of more refined COX-2 inhibitors.

II. Synthesis of Nimesulide Analogs: A Prototypical Workflow

The synthesis of nimesulide analogs generally follows a convergent strategy, culminating in the formation of the central diaryl ether or the sulfonamide bond. Below is a detailed, step-by-step methodology for the synthesis of a representative nimesulide analog, illustrating the core chemical transformations involved.

Experimental Protocol: Synthesis of a Representative Nimesulide Analog

Objective: To synthesize an analog of nimesulide with a modified substituent on the 2-phenoxy ring.

Materials:

-

2-chloro-5-nitroaniline

-

Substituted phenol (e.g., 4-methoxyphenol)

-

Potassium carbonate (K₂CO₃)

-

Copper (I) iodide (CuI)

-

N,N-Dimethylformamide (DMF)

-

Methanesulfonyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Step 1: Ullmann Condensation for Diaryl Ether Formation

-

To a solution of 2-chloro-5-nitroaniline (1.0 eq) and the desired substituted phenol (1.2 eq) in DMF, add K₂CO₃ (2.0 eq) and CuI (0.1 eq).

-

Heat the reaction mixture at 120-140 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with EtOAc (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:EtOAc gradient to afford the corresponding 4-nitro-2-(substituted-phenoxy)aniline intermediate.

-

-

Step 2: Sulfonamide Formation

-

Dissolve the 4-nitro-2-(substituted-phenoxy)aniline intermediate (1.0 eq) in a mixture of DCM and pyridine at 0 °C.

-

Slowly add methanesulfonyl chloride (1.5 eq) to the solution.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the final nimesulide analog.

-

Characterization: The structure of the synthesized analog should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Causality Behind Experimental Choices:

-

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, a key structural motif in nimesulide and its analogs. The use of a copper catalyst is essential for this transformation.

-

The choice of methanesulfonyl chloride is to introduce the methanesulfonamide group present in the parent nimesulide. Other sulfonyl chlorides could be used to introduce different substituents at this position.

-

Pyridine acts as a base to neutralize the HCl generated during the sulfonylation reaction, driving the reaction to completion.

-

The purification steps, including extraction, washing, and column chromatography, are critical for isolating the desired product from unreacted starting materials and byproducts, ensuring the purity required for accurate biological evaluation.

Visualizing the Synthetic Workflow:

Caption: Workflow for determining COX-1 and COX-2 inhibition using a whole blood assay.

IV. Structure-Activity Relationships: Deciphering the Code of Selectivity

The data generated from the biological evaluation of a library of nimesulide analogs allowed for the elucidation of key structure-activity relationships that guided the subsequent design of more potent and selective compounds.

| Analog Modification | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Key Insight |

| Nimesulide (Parent) | ~10 | ~0.1 | ~100 | The parent compound exhibits significant COX-2 selectivity. |

| Replacement of 4-NO₂ with 4-CN | ~12 | ~0.2 | ~60 | A cyano group maintains electron-withdrawing character but slightly reduces selectivity. |

| Replacement of 4-NO₂ with 4-Cl | ~25 | ~1.5 | ~17 | A less electron-withdrawing group like chloro significantly reduces COX-2 selectivity. |

| Modification of 2-phenoxy to 2-(4-fluorophenoxy) | ~8 | ~0.08 | ~100 | Small electron-withdrawing groups on the phenoxy ring can maintain or slightly improve potency. |

| Modification of 2-phenoxy to 2-(4-methoxyphenoxy) | ~15 | ~0.15 | ~100 | Electron-donating groups on the phenoxy ring are generally well-tolerated. |

| Replacement of -SO₂CH₃ with -SO₂NH₂ | ~5 | ~0.5 | ~10 | A primary sulfonamide reduces selectivity, highlighting the importance of the N-substituted methanesulfonamide. |

Expertise & Experience Insights:

The SAR data clearly demonstrates the critical role of the 4-nitro group in conferring COX-2 selectivity. This is because the active site of COX-2 is larger and has a side pocket that can accommodate the nitro group, whereas the more constricted active site of COX-1 cannot. The methanesulfonamide group is also crucial for interacting with key amino acid residues in the COX-2 active site. Modifications that significantly alter the electronic properties or steric bulk at these positions often lead to a loss of selectivity.

Visualizing the SAR Logic:

Caption: Key structure-activity relationships for nimesulide analogs.

V. Early ADME/Tox Considerations: A Glimpse into Drug-likeness

While the primary focus of early research was on potency and selectivity, preliminary assessments of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) were crucial for identifying developable candidates.

One of the key concerns that emerged with nimesulide was the potential for hepatotoxicity, which was later linked to the metabolic activation of the aniline moiety. [4]Early in vitro assays to assess metabolic stability and cytotoxicity were therefore important components of the analog development cascade.

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of nimesulide analogs in human liver microsomes.

Materials:

-

Human liver microsomes (HLMs)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Test compounds (nimesulide analogs)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Pre-warm a solution of HLMs in phosphate buffer at 37 °C.

-

Add the test compound (typically at a final concentration of 1 µM).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37 °C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Quenching and Sample Preparation:

-

Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

-

Vortex and centrifuge to precipitate the proteins.

-

Transfer the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

-

Calculate the intrinsic clearance (Cl_int).

-

Causality Behind Experimental Choices:

-

Human liver microsomes contain a high concentration of cytochrome P450 enzymes, which are the primary enzymes responsible for the phase I metabolism of many drugs.

-

The NADPH regenerating system is required to provide the necessary cofactors for P450 enzyme activity.

-

LC-MS/MS provides a highly sensitive and specific method for quantifying the parent drug in a complex biological matrix.

This early assessment of metabolic stability helps to identify compounds that are either too rapidly metabolized (leading to poor bioavailability) or too stable (potentially leading to accumulation and toxicity).

VI. Conclusion: From a Single Scaffold, a Field of Inquiry

The early research and development of nimesulide analogs represent a classic case study in medicinal chemistry, where a lead compound with a desirable, albeit imperfect, biological profile serves as the starting point for a systematic exploration of chemical space. The journey from the parent nimesulide to a diverse array of analogs was not a linear path but an iterative cycle of design, synthesis, and biological evaluation. The insights gained from these early studies, particularly the elucidation of the structural requirements for potent and selective COX-2 inhibition, have had a lasting impact on the field of anti-inflammatory drug discovery.

This technical guide has provided a window into the core methodologies and the scientific rationale that underpinned this important chapter in drug development. The protocols and workflows described herein are not merely historical artifacts but remain fundamentally relevant to the modern-day pursuit of targeted therapies. The legacy of the early nimesulide analog research is a testament to the power of synthetic chemistry and rigorous biological science to unravel the complex interplay between molecular structure and therapeutic function. More recently, these foundational principles have been applied to repurpose the nimesulide scaffold for the development of novel anticancer agents, demonstrating the enduring value of this versatile chemical entity. [3][5][6]

References

-

A practical large scale synthesis of nimesulide — A step ahead. (n.d.). Retrieved from [Link]

- CN108653225B - Nimesulide preparation and preparation method thereof - Google Patents. (n.d.).

-

Cytotoxic Synergy Between Cytokines and NSAIDs Associated With Idiosyncratic Hepatotoxicity Is Driven by Mitogen-Activated Protein Kinases - NIH. (n.d.). Retrieved from [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega. (2023, May 9). Retrieved from [Link]

-

Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Request PDF. (2025, August 6). Retrieved from [Link]

-

Fabiola, G. F., Pattabhi, V., & Nagarajan, K. (1998). Structural basis for selective inhibition of COX-2 by nimesulide. Bioorganic & Medicinal Chemistry, 6(12), 2337–2344. [Link]

-

Inhibition of COX-1 and COX-2 activity over time by a COX inhibitor. A... (n.d.). Retrieved from [Link]

-

Kankanala, K., Reddy, V. R., Devi, Y. P., Mangamoori, L. N., & Mukkanti, K. (2012). Synthesis of Nimesulide Based New Class of Succinimide Analogues: Their Evaluation as Potential Cytotoxic Agents. Letters in Drug Design & Discovery, 9(8), 755–761. [Link]

-

Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC. (n.d.). Retrieved from [Link]

-

Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity - NIH. (n.d.). Retrieved from [Link]

-

Nimesulide derivatives reduced cell proliferation against breast and ovarian cancer: synthesis, characterization, biological assessment, and crystal structure | Kuwait Journal of Science. (2022, June 2). Retrieved from [Link]

-

Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Publishing. (2022, February 14). Retrieved from [Link]

-

Pyridine analogues of nimesulide: design, synthesis, and in vitro and in vivo pharmacological evaluation as promising cyclooxygenase 1 and 2 inhibitors - PubMed. (2009, October 8). Retrieved from [Link]

-

Synthesis of nimbolide and its analogues and their application as poly(ADP-ribose) polymerase-1 trapping inducers - NIH. (2023, November 27). Retrieved from [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC. (2023, September 6). Retrieved from [Link]

-

Uddin, M. J., Rao, P. N. P., & Knaus, E. E. (2007). Chemical modifications of nimesulide: a review on the synthesis and biological activities of its analogues. Química Nova, 30, 1000–1006. [Link]

-

van der Mey, D., Vermeulen, N. P. E., & Commandeur, J. N. M. (2009). In vitro nimesulide studies toward understanding idiosyncratic hepatotoxicity: diiminoquinone formation and conjugation. Chemical Research in Toxicology, 22(1), 101–113. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structural basis for selective inhibition of COX-2 by nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Effects of NSAIDs on pre-osteoblast viability and osteogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Bioanalysis: A Technical Guide to the Spectral Properties of Nimesulide-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quintessential Internal Standard

In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, the precision of analytical measurements is paramount. Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) with selective cyclooxygenase-2 (COX-2) inhibitory activity, is widely studied.[1][2] To achieve the highest degree of accuracy in quantifying nimesulide in complex biological matrices, stable isotope-labeled internal standards are indispensable. This guide provides an in-depth technical overview of Nimesulide-d5, the deuterated analog of nimesulide, focusing on its spectral characteristics (MS and NMR) and its application as an internal standard in mass spectrometry-based assays.

It is important to clarify the nomenclature. The topic of interest, "N-Methylsulfonyl Nimesulide-d5," is more formally and commonly known in the scientific literature and by chemical suppliers as Nimesulide-d5 . Its systematic name is N-(4-nitro-2-(phenoxy-d5)phenyl)methanesulfonamide.[3][4] The "N-Methylsulfonyl" descriptor refers to the methanesulfonamide group attached to the aniline nitrogen, a key functional group of the parent molecule, nimesulide.

This guide will delve into the causality behind the analytical methodologies, providing not just protocols, but the scientific rationale that underpins them.

Chemical Identity and Physicochemical Properties of Nimesulide-d5

Nimesulide-d5 is structurally identical to nimesulide, with the critical exception of the five hydrogen atoms on the phenoxy ring being replaced by deuterium atoms.[3] This isotopic substitution results in a mass increase of five Daltons, which is the cornerstone of its utility in mass spectrometry, allowing for its differentiation from the non-labeled analyte.

| Property | Value | Source(s) |

| Chemical Name | N-(4-nitro-2-(phenoxy-d5)phenyl)methanesulfonamide | [3][4] |

| Synonyms | R805-d5, Nimesulide-d5 | [3] |

| CAS Number | 1330180-22-7 | [3] |

| Molecular Formula | C₁₃H₇D₅N₂O₅S | [3][4] |

| Molecular Weight | 313.34 g/mol | [4] |

| Appearance | Pale Yellow Solid | [4] |

| Solubility | Soluble in Methanol | [3] |

| Purity (Isotopic) | ≥99% deuterated forms (d₁-d₅) | [3] |

Mass Spectrometry (MS) Analysis: The Gold Standard for Quantification

The primary application of Nimesulide-d5 is as an internal standard for the quantification of nimesulide by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][5]

The Rationale for Using Deuterated Internal Standards

Deuterated internal standards are considered the "gold standard" in quantitative LC-MS/MS for several compelling reasons:[6][7][8]

-

Co-elution: Due to their near-identical physicochemical properties, the deuterated standard and the analyte co-elute from the liquid chromatography column. This ensures that they experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer's ion source.[9]

-

Correction for Sample Loss: Any loss of analyte during the sample preparation steps (e.g., protein precipitation, liquid-liquid extraction) will be mirrored by a proportional loss of the internal standard.

-

Improved Precision and Accuracy: By normalizing the analyte's signal to the internal standard's signal, variability introduced during sample preparation and analysis is significantly reduced, leading to higher precision and accuracy.[10]

Experimental Protocol: LC-MS/MS Quantification of Nimesulide

The following is a representative, self-validating protocol for the analysis of nimesulide in human plasma, synthesized from established methodologies.[5][11][12]

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add a precise volume of Nimesulide-d5 working solution (e.g., 10 µL of a 1 µg/mL solution in methanol) to act as the internal standard.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions:

-

Column: A C18 reversed-phase column (e.g., Agilent Eclipse Plus C18, 75 mm × 4.6 mm, 3.5 µm) is suitable.[11]

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (containing an additive like 5 mM ammonium formate) is common. A typical composition is 90:10 (v/v) acetonitrile:water with 5 mM ammonium formate.[11]

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Expected Mass Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Nimesulide | 307.2 | 229.2 |

| Nimesulide-d5 (IS) | 312.2 | 234.2 |

Note: The precursor ion for nimesulide corresponds to [M-H]⁻. The fragmentation pattern involves the loss of the sulfonyl group. The d5-labeling on the phenoxy ring ensures the label is retained in the product ion, providing a distinct mass transition for the internal standard.

Workflow Visualization

Caption: LC-MS/MS workflow for Nimesulide quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

While Nimesulide-d5 is primarily used in MS, its NMR spectral data is critical for structural confirmation and purity assessment.

Theoretical Considerations: The Impact of Deuteration

The replacement of protons with deuterium nuclei profoundly affects the NMR spectrum:

-

¹H NMR: Deuterium has a spin of 1 and a much smaller gyromagnetic ratio than protons. As a result, deuterium signals are not observed in a standard ¹H NMR spectrum. For Nimesulide-d5, the signals corresponding to the five protons on the phenoxy ring will be absent.[13]

-

¹³C NMR: Deuterium causes a characteristic splitting of the signal of the carbon to which it is attached (a 1:1:1 triplet in the case of a single deuterium). Furthermore, the Nuclear Overhauser Effect (NOE) that enhances the signal of protonated carbons is absent for deuterated carbons, leading to a significant decrease in their signal intensity.

Experimental Protocol: NMR Sample Preparation

-

Weigh approximately 5-10 mg of Nimesulide-d5.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated NMR solvent (e.g., DMSO-d₆ or Chloroform-d).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Expected NMR Spectral Data

The following table presents the expected chemical shifts for Nimesulide-d5, based on published data for unlabeled Nimesulide.[13]

Table of Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes |

| Methanesulfonyl Group | |||

| -SO₂CH₃ | ~3.0 | ~45.0 | Single peak in ¹H, quartet in ¹³C (if ¹³C-¹H coupling is present). |

| Nitro-substituted Ring | |||

| H-3' | ~7.2 | ~118.0 | Doublet in ¹H. |

| H-5' | ~8.1 | ~125.0 | Doublet of doublets in ¹H. |

| H-6' | ~7.5 | ~116.0 | Doublet in ¹H. |

| C-1' | - | ~145.0 | |

| C-2' | - | ~130.0 | |

| C-3' | ~7.2 | ~118.0 | |

| C-4' | - | ~142.0 | |

| C-5' | ~8.1 | ~125.0 | |

| C-6' | ~7.5 | ~116.0 | |

| Phenoxy-d5 Ring | |||

| H-2 to H-6 | Absent | ~118-130 | Protons are replaced by deuterium. |

| C-1 to C-6 | - | ~118-155 | Signals will be significantly attenuated or show C-D coupling. |

Structural Visualization for NMR

Caption: Key regions of the Nimesulide-d5 structure for NMR analysis.

Conclusion

Nimesulide-d5 serves as a quintessential tool for modern bioanalytical research, enabling the accurate and precise quantification of its parent drug in complex biological systems. Its utility is rooted in the predictable and distinguishable spectral characteristics imparted by isotopic labeling. The absence of phenoxy proton signals in ¹H NMR provides a clear confirmation of deuteration, while the +5 Da mass shift allows for robust differentiation in LC-MS/MS analysis. The protocols and data presented in this guide offer a comprehensive framework for researchers to confidently employ Nimesulide-d5, ensuring the integrity and validity of their analytical findings. This adherence to rigorous, scientifically-grounded methodology is the bedrock of trustworthy and authoritative research in drug development and beyond.

References

-

Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics. PubMed. [Link]

-

Nimesulide. PubChem. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

-

Characterization of nimesulide and development of immediate release tablets. Redalyc.org. [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

-

LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects. PubMed. [Link]

-

Evaluation of the nimesulide content in splitting tablets. Scientific Electronic Archives. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ResearchGate. [Link]

-

Nimesulide | C13H12N2O5S | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. [Link]

-

Nimesulide-d5. Pharmaffiliates. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

-

¹H NMR (a) and ¹³C NMR spectra (b) of nimesulide and compounds 1 and 2 in DMSO-d6 at 298 K. ResearchGate. [Link]

-

Spectrophotometric determination of nimesulide through ion-pair complex formation with hexadecyltrimethylammonium bromide. ResearchGate. [Link]

-

Internal standard in LC-MS/MS. Chromatography Forum. [Link]

-

¹H NMR spectra of (A) NiNH2, (B) HAL–nimesulide-1%, (C)... ResearchGate. [Link]

-

Nimesulide. Wikipedia. [Link]

Sources

- 1. Nimesulide | C13H12N2O5S | CID 4495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nimesulide | 51803-78-2 [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Nimesulide-d5 | CymitQuimica [cymitquimica.com]

- 5. Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. resolvemass.ca [resolvemass.ca]

- 8. texilajournal.com [texilajournal.com]

- 9. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 10. youtube.com [youtube.com]

- 11. LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Nimesulide in Biological Matrices

This Application Note is structured to guide researchers through the high-sensitivity quantification of Nimesulide, with a critical "Senior Scientist" focus on Internal Standard (IS) selection and the specific implications of using N-Methylsulfonyl Nimesulide-d5 .

Executive Summary & Technical Context

Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) acting primarily as a COX-2 inhibitor.[1] Accurate quantification in plasma (pharmacokinetics) or tissue (biodistribution) requires a robust LC-MS/MS method.

Critical Reagent Advisory: The user has specified N-Methylsulfonyl Nimesulide-d5 as the internal standard. As a Senior Application Scientist, I must highlight a critical nomenclature and chemical distinction that affects method success:

-

Nimesulide (Analyte): N-(4-nitro-2-phenoxyphenyl)methanesulfonamide.[][3][4] Contains one sulfonamide group and an acidic proton (

).[1] Best analyzed in ESI Negative mode. -

N-Methylsulfonyl Nimesulide (Impurity F): N,N-Bis(methylsulfonyl)-4-nitro-2-phenoxyaniline. Contains two sulfonamide groups and no acidic proton . It is often categorized as "Impurity F" in pharmacopeial standards.

-

The Conflict: If your IS is indeed the deuterated Impurity F ("N-Methylsulfonyl Nimesulide-d5"), it will not ionize in ESI Negative mode (the optimal mode for Nimesulide). It requires ESI Positive mode.

Protocol Strategy: This guide details the industry-standard ESI Negative method for Nimesulide (providing maximum sensitivity).

-

Primary Recommendation: Use Nimesulide-d5 (Ring-d5) as the IS.

-

Contingency: If you must use N-Methylsulfonyl Nimesulide-d5 (Impurity F-d5), you must switch the method to ESI Positive , accepting lower sensitivity for the parent drug. Both workflows are outlined below.

Experimental Design & Causality

Internal Standard Selection Logic

The choice of IS dictates the ionization mode.

-

Ideal Scenario (Nimesulide-d5): Structurally identical to the analyte (except isotopes). Co-elutes, compensating perfectly for matrix effects and ionization suppression in ESI(-).

-

Scenario B (N-Methylsulfonyl Nimesulide-d5): This compound is chemically distinct (bis-sulfonamide). It is more lipophilic (elutes later) and requires protonation (

). Using this requires polarity switching (if analyzing Nimesulide in ESI-) or compromising the Nimesulide signal by forcing it into ESI+.

Chromatography Chemistry[5][6][7][8]

-

Column: A C18 phase with high surface coverage (e.g., Waters ACQUITY BEH C18 or Phenomenex Kinetex) is selected to retain the aromatic sulfonamide.

-

Mobile Phase:

-

ESI Negative (Preferred): Ammonium Formate/Formic Acid buffer. Although acidic conditions suppress ionization of some acids, Nimesulide (

6.5) ionizes well in slightly acidic to neutral buffers due to the strong electron-withdrawing nitro group. -

Organic Modifier: Acetonitrile (ACN) provides sharper peak shapes for sulfonamides compared to Methanol.

-

Materials & Methods

Reagents

-

Analyte: Nimesulide (>99% purity).[]

-

Internal Standard:

-

Solvents: LC-MS Grade Acetonitrile, Methanol, Water.

-

Additives: Ammonium Formate (10 mM), Formic Acid.

Stock Solution Preparation

-

Master Stock (1.0 mg/mL): Dissolve Nimesulide in Methanol.

-

IS Stock (1.0 mg/mL): Dissolve IS in Methanol. Note: Impurity F-d5 may require sonication.

-

Working Solutions: Dilute Master Stock with 50:50 ACN:Water to generate a calibration curve (e.g., 1.0 – 1000 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)

Why LLE? Protein precipitation (PPT) is faster but leaves phospholipids that cause ion suppression. LLE provides cleaner extracts for high-sensitivity NSAID analysis.

-

Aliquot: Transfer 100 µL plasma to a chemically resistant tube.

-

Spike: Add 10 µL IS Working Solution (500 ng/mL).

-

Acidify: Add 50 µL 1% Formic Acid (protonates Nimesulide, driving it into organic phase).

-

Extract: Add 1.0 mL Ethyl Acetate or MTBE . Vortex 5 mins @ 2000 rpm.

-

Separate: Centrifuge 5 mins @ 10,000 x g.

-

Dry: Transfer supernatant to a fresh tube; evaporate under

stream at 40°C. -

Reconstitute: Dissolve residue in 100 µL Mobile Phase (80:20 Water:ACN).

LC-MS/MS Conditions (Dual-Mode Options)

Option A: High-Sensitivity (Standard)

Use this if IS is Nimesulide-d5.

-

Ionization: ESI Negative (

) -

Source Temp: 500°C

-

Capillary Voltage: -2.5 kV

MRM Table (ESI-):

| Compound | Precursor ( | Product ( | Cone (V) | Collision (eV) | Mechanism |

| Nimesulide | 307.1 | 229.1 | 30 | 20 | Loss of |

| Nimesulide-d5 | 312.1 | 234.1 | 30 | 20 | Loss of |

Option B: The "Prompt-Specific" Method

Use this if IS is N-Methylsulfonyl Nimesulide-d5 (Impurity F-d5). Note: Nimesulide signal will be 5-10x lower than in Option A.

-

Ionization: ESI Positive (

) -

Capillary Voltage: +3.0 kV

MRM Table (ESI+):

| Compound | Precursor ( | Product ( | Cone (V) | Collision (eV) | Note |

| Nimesulide | 309.1 ( | 229.1 | 35 | 25 | Protonated parent |

| N-Me-Nimesulide-d5 | ~392.1* ( | ~313.1 | 40 | 30 | Verify MW on CoA |

*Note: N-Methylsulfonyl Nimesulide-d5 MW is approx 391.[3][8]4. Precursor M+H = 392.4. Loss of

Method Validation & Logic Map

Validation Parameters (FDA/EMA Guidelines)

-

Linearity:

(Weighted -

Accuracy: 85-115% of nominal.

-

Precision (CV): <15%.

-

Matrix Effect: Compare post-extraction spike vs. neat solution. Nimesulide-d5 should show <5% difference.

Workflow Visualization

The following diagram illustrates the decision process for IS selection and the resulting analytical workflow.

Caption: Decision tree for LC-MS/MS method development based on Internal Standard chemistry.

References

-

Nimesulide-d5 (Standard IS)

-

N-Methylsulfonyl Nimesulide (Impurity F)

-

LC-MS/MS Method for Nimesulide (ESI Negative)

- Source: National Institutes of Health (PubMed).

-

URL:[Link]

-

Clearsynth Catalog (Distinction of Reagents)

Sources

- 1. researchgate.net [researchgate.net]

- 3. N-(Methylsulfonyl)-4'-nitro-2'-(phenoxy-d5)Methanesulfonanilide [m.chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. clearsynth.com [clearsynth.com]

- 6. clearsynth.com [clearsynth.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Page loading... [guidechem.com]

- 10. veeprho.com [veeprho.com]

- 11. LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N,N-Bis(methylsulphonyl)-2-phenoxyaniline [lgcstandards.com]

Protocol for Quantification of Nimesulide in Human Plasma via LC-ESI-MS/MS with Nimesulide-d5

Abstract & Scope

This application note details a robust, sensitive, and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Nimesulide in human plasma.[1][2] Utilizing Nimesulide-d5 (specifically labeled at the phenoxy ring or methylsulfonyl moiety) as the internal standard (IS), this method corrects for matrix effects and recovery variations. The protocol employs Liquid-Liquid Extraction (LLE) to ensure high sample cleanliness and sensitivity suitable for pharmacokinetic (PK) and bioequivalence studies, adhering to FDA and EMA Bioanalytical Method Validation guidelines.

Introduction & Scientific Rationale

Analyte Background

Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) exhibiting preferential COX-2 inhibition.[3][4][5][6][7][8] Chemically, it is a sulfonamide derivative (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide).[6][9] Its pharmacokinetic profile in humans is characterized by rapid absorption and extensive metabolism, primarily to 4-hydroxy-nimesulide.

Analytical Strategy

-

Detection Mode: Nimesulide contains a sulfonamide group and a nitro group, making it highly electronegative. Therefore, Negative Electrospray Ionization (ESI-) is the gold standard for detection, offering superior sensitivity compared to positive mode.

-

Internal Standard: The use of a stable isotope-labeled IS, Nimesulide-d5 , is critical. It mimics the physicochemical behavior of the analyte during extraction and ionization, effectively compensating for matrix effects (ion suppression/enhancement) common in human plasma.

-

Extraction: While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) or Ethyl Acetate is chosen here for its ability to remove phospholipids and proteins more effectively, reducing isobaric interferences and maintaining column longevity.

Materials & Reagents

| Category | Item | Specification |

| Reference Standards | Nimesulide | >99.0% Purity |

| Nimesulide-d5 (IS) | >98.0% Isotopic Purity (N-(4-nitro-2-(phenoxy-d5)phenyl)methanesulfonamide) | |

| Matrix | Human Plasma | K2EDTA or Lithium Heparin anticoagulated, drug-free |

| Solvents | Acetonitrile (ACN) | LC-MS Grade |

| Methanol (MeOH) | LC-MS Grade | |

| Methyl tert-butyl ether (MTBE) | HPLC Grade (Extraction Solvent) | |

| Water | Milli-Q / LC-MS Grade | |

| Additives | Ammonium Formate | LC-MS Grade |

| Formic Acid | LC-MS Grade |

Instrumentation & Conditions

Liquid Chromatography (LC)

-

System: UHPLC System (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera)

-

Column: C18 Reverse Phase, 2.1 x 50 mm, 1.7 µm or 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18).

-

Column Temp: 40°C

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5–10 µL

Mobile Phase Configuration:

-

Mobile Phase A: 5 mM Ammonium Formate in Water (pH ~3.5 adjusted with Formic Acid). Note: Acidic pH suppresses the ionization of the acidic sulfonamide slightly but improves peak shape on C18.

-

Mobile Phase B: Acetonitrile (100%)

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|